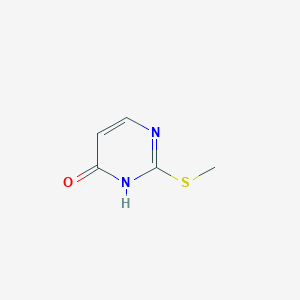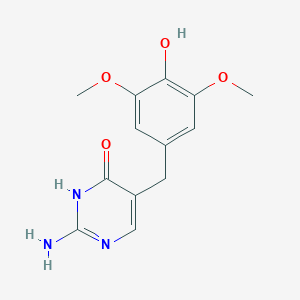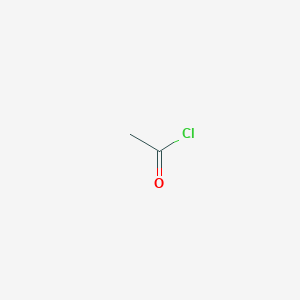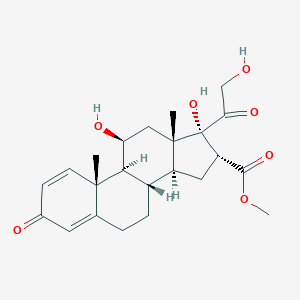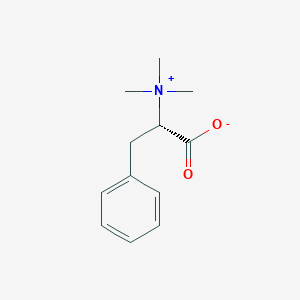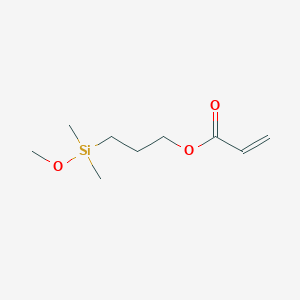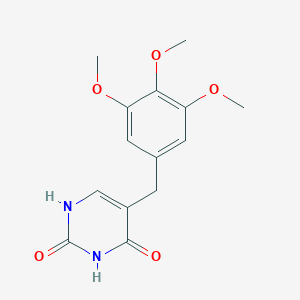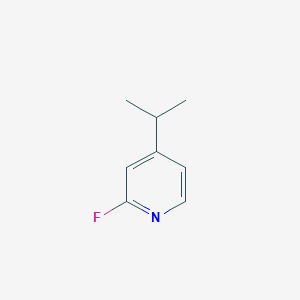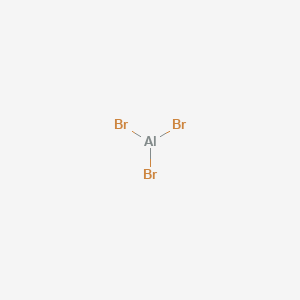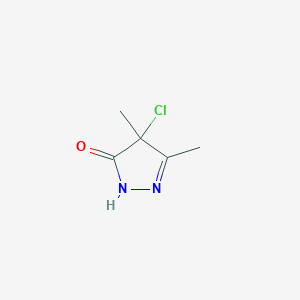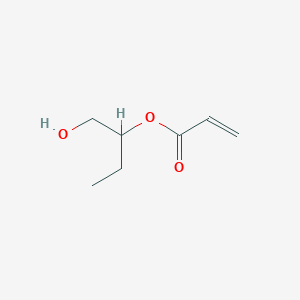
2-Propenoic acid, 1-(hydroxymethyl)propyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 1-(hydroxymethyl)propyl ester, also known as hydroxypropyl methacrylate (HPMA), is a monomer used in the synthesis of various polymers and copolymers. It is a clear, colorless liquid with a slight odor and is soluble in water, alcohol, and ether. HPMA has a wide range of applications in the fields of medicine, dentistry, and materials science due to its unique chemical and physical properties.
作用機序
The mechanism of action of HPMA-based polymers in drug delivery involves the formation of stable nanoparticles that can encapsulate drugs and protect them from degradation and elimination. The nanoparticles can also target specific tissues or cells through surface modifications, such as the attachment of targeting ligands. In tissue engineering, HPMA-based hydrogels can provide a three-dimensional structure for cell growth and differentiation, as well as a controlled release of growth factors and other signaling molecules.
生化学的および生理学的効果
HPMA has been shown to have low toxicity and biocompatibility in various in vitro and in vivo studies. HPMA-based polymers have been found to have minimal immunogenicity and can be degraded and eliminated from the body through various mechanisms, such as hydrolysis and enzymatic degradation.
実験室実験の利点と制限
The advantages of using HPMA-based polymers in lab experiments include their versatility, biocompatibility, and ability to encapsulate a wide range of drugs and molecules. However, the limitations include the potential for batch-to-batch variability in the synthesis of HPMA and the need for specialized equipment and expertise for their preparation and characterization.
将来の方向性
There are several future directions for the use of HPMA-based polymers in biomedical applications. One potential direction is the development of HPMA-based nanocarriers for gene therapy, which can deliver nucleic acids to target cells and tissues. Another direction is the use of HPMA-based hydrogels for the regeneration of complex tissues, such as the liver and pancreas. Additionally, the use of HPMA-based polymers in combination with other materials, such as nanoparticles and graphene, is an area of active research.
合成法
HPMA can be synthesized through the esterification reaction between methacrylic acid and 1,3-propanediol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting HPMA product can be purified through distillation or chromatography.
科学的研究の応用
HPMA has been extensively studied for its biomedical applications, particularly in drug delivery and tissue engineering. HPMA-based polymers have been used to encapsulate various drugs, such as anticancer agents, antibiotics, and anti-inflammatory agents, to improve their pharmacokinetic properties and reduce their toxicity. Additionally, HPMA-based hydrogels have been developed for tissue engineering applications, such as wound healing and cartilage regeneration.
特性
CAS番号 |
121733-80-0 |
|---|---|
製品名 |
2-Propenoic acid, 1-(hydroxymethyl)propyl ester |
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC名 |
1-hydroxybutan-2-yl prop-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-6(5-8)10-7(9)4-2/h4,6,8H,2-3,5H2,1H3 |
InChIキー |
QQIFWCIRQPKKAH-UHFFFAOYSA-N |
SMILES |
CCC(CO)OC(=O)C=C |
正規SMILES |
CCC(CO)OC(=O)C=C |
その他のCAS番号 |
121733-80-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
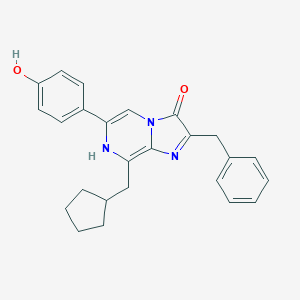
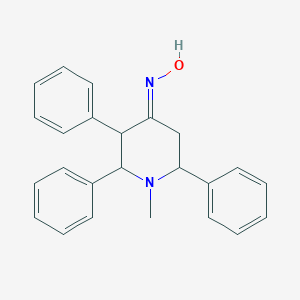
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
